Resomelagon acetate

Description

Contextualizing Resomelagon (B12391090) Acetate (B1210297) within Melanocortin Receptor Agonism Research

Resomelagon acetate has emerged from extensive research into the melanocortin system, a key signaling pathway in the body that regulates a wide array of physiological processes. The melanocortin system consists of melanocortin peptides and their corresponding receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). Historically, research in this area has been multifaceted, exploring everything from pigmentation and steroidogenesis to energy homeostasis and inflammation.

This compound, also known as AP1189, is a selective agonist for melanocortin receptors 1 and 3 (MC1R and MC3R). mfn.sebiostock.se This selectivity is a crucial aspect of its scientific interest, as it distinguishes it from broader-acting melanocortin peptides like adrenocorticotropic hormone (ACTH). nih.gov By specifically targeting MC1R and MC3R, which are known to be present on various immune cells, this compound represents a more targeted approach to modulating the immune response. mfn.se The development of such selective agonists is a testament to the progress in medicinal chemistry and a deeper understanding of the specific roles of individual melanocortin receptors.

Evolution of Research Perspectives on Resolution of Inflammation

The scientific understanding of inflammation has undergone a significant paradigm shift. Initially viewed as a passive process where inflammatory mediators simply dissipated, the resolution of inflammation is now recognized as an active and highly regulated process. nih.gov This contemporary view posits that the resolution phase is orchestrated by a specific set of mediators and cellular programs that actively work to restore tissue homeostasis.

This compound's mechanism of action is directly aligned with this modern perspective. It is characterized as a pro-resolving agent, meaning it actively promotes the natural pathways that lead to the cessation of an inflammatory response. mfn.se Research has shown that its engagement with MC1R and MC3R can lead to a reduction in pro-inflammatory molecules and a switch in macrophage function towards an "inflammation clean-up" phase, a process known as efferocytosis. mfn.seacrabstracts.org This contrasts with traditional anti-inflammatory strategies that often focus on broadly suppressing the immune system. The investigation of compounds like this compound signifies a move towards therapies that enhance the body's own resolution mechanisms. mfn.se

Unique Pharmacological Profile of this compound as a Research Subject

The pharmacological profile of this compound presents several unique features that make it a compelling subject for biomedical investigation. A key characteristic is its oral bioavailability, which is a significant advantage in terms of its potential as a research tool and investigational drug. medchemexpress.commedchemexpress.com

Its selectivity for MC1R and MC3R is another defining feature. mfn.sebiostock.sepatsnap.com This targeted agonism is believed to be responsible for its anti-inflammatory and pro-resolving effects without some of the broader systemic effects that might be associated with non-selective melanocortin agonists. In preclinical studies, Resomelagon has demonstrated the ability to inhibit the infiltration of neutrophils and monocytes in a dose-dependent manner. medchemexpress.com Furthermore, in animal models of arthritis, it has been shown to reduce clinical scores, paw swelling, and the severity of inflammation. medchemexpress.com

At the cellular level, this compound has been observed to induce the phosphorylation of ERK1/2 and mobilize calcium, which are key events in signal transduction pathways. medchemexpress.commedchemexpress.com It has also been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. medchemexpress.com This combination of oral activity, receptor selectivity, and a distinct pro-resolving mechanism of action establishes this compound as a unique pharmacological entity in the ongoing exploration of inflammatory diseases.

Research Findings on this compound

The following tables summarize key research findings related to this compound from preclinical and clinical investigations.

Table 1: Preclinical Pharmacological Effects of this compound

| Feature | Observation | Source |

| Mechanism of Action | Potent and orally active agonist of melanocortin receptors 1 and 3 (MC1R, MC3R). medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| Cellular Signaling | Induces phosphorylation of ERK1/2 and mobilization of Ca2+. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| Anti-inflammatory Activity | Inhibits TNF-α release and promotes efferocytosis in peritoneal macrophages. medchemexpress.com | medchemexpress.com |

| In Vivo Efficacy (Acute Inflammation) | Promotes resolution of acute inflammation in mouse models. medchemexpress.com | medchemexpress.com |

| In Vivo Efficacy (Arthritis Model) | Reduces clinical score, paw swelling, and severity of inflammation in a mouse model of arthritis. medchemexpress.com | medchemexpress.com |

Table 2: Clinical Research Investigations of Resomelagon (AP1189)

| Study Phase | Condition | Key Findings/Status | Source |

| Phase 2a (BEGIN) | Rheumatoid Arthritis (RA) | Demonstrated a significant and clinically meaningful reduction in patient disease activity compared to placebo. mfn.se | mfn.se |

| Phase 2b (EXPAND) | Rheumatoid Arthritis (RA) | Did not meet the primary endpoint in the overall study population. However, a post-hoc analysis suggested a treatment response in newly diagnosed patients with high disease activity and elevated hsCRP. biostock.seacrabstracts.org | biostock.seacrabstracts.org |

| Phase 2b (ADVANCE) | Rheumatoid Arthritis (RA) | Actively recruiting patients to confirm treatment potential and identify optimal doses in newly diagnosed severe RA. biostock.seinderes.dk | biostock.seinderes.dk |

| Phase 2 | Nephrotic Syndrome | Investigational trials are ongoing. medchemexpress.comspringer.com | medchemexpress.comspringer.com |

| Phase 1b/2a | COVID-19 | In hospitalized patients, treatment was associated with a shorter time to respiratory recovery compared to placebo. patsnap.com | patsnap.com |

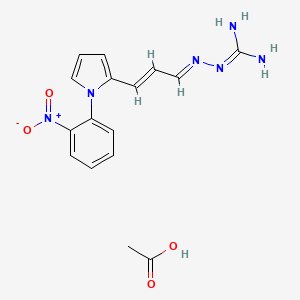

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1809420-72-1 |

|---|---|

Molecular Formula |

C16H18N6O4 |

Molecular Weight |

358.35 g/mol |

IUPAC Name |

acetic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine |

InChI |

InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9+; |

InChI Key |

FIESOFUABUPMMH-WAJHRQJSSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Resomelagon Acetate

Melanocortin Receptor Subtype Agonism and Selectivity

Resomelagon (B12391090) acetate (B1210297) is a potent agonist with a notable preference for melanocortin receptor 1 (MC1R) and melanocortin receptor 3 (MC3R). medchemexpress.comresearchgate.netnih.govacrabstracts.orgnih.gov Its activity at other melanocortin receptor subtypes is significantly less pronounced, highlighting its selectivity. This selectivity is a key feature of its design, aiming to harness the therapeutic benefits associated with MC1R and MC3R activation while avoiding potential effects from stimulating other receptors in the family. nih.gov

Interaction with Melanocortin Receptor 1 (MC1R)

Resomelagon acetate demonstrates significant agonist activity at the MC1R. medchemexpress.comresearchgate.netnih.govnih.gov The MC1R is primarily recognized for its role in regulating skin pigmentation, but it is also expressed on various immune cells where it mediates anti-inflammatory effects. nih.govnih.gov The interaction of this compound with MC1R is central to its anti-inflammatory and pro-resolving properties. acrabstracts.orgnih.gov

Characterization of Biased Agonism at Melanocortin Receptors

A defining characteristic of this compound is its nature as a biased agonist. researchgate.netnih.govacrabstracts.org This means that it selectively activates certain intracellular signaling pathways downstream of the receptor, while not engaging others. Specifically, this compound does not stimulate the canonical Gs-protein/cyclic AMP (cAMP) pathway, which is a hallmark of the endogenous melanocortin peptides. nih.govnih.gov Instead, its agonism is "biased" towards the activation of alternative signaling cascades, namely the extracellular signal-regulated kinase (ERK1/2) phosphorylation and intracellular calcium (Ca2+) mobilization pathways. medchemexpress.comresearchgate.netnih.govnih.gov This biased signaling is thought to be responsible for its anti-inflammatory effects without causing melanogenic (pigmentation) effects, which are associated with the cAMP pathway. nih.govnih.gov

Intracellular Signaling Cascades Modulated by this compound

The therapeutic potential of this compound is intrinsically linked to the specific intracellular signaling pathways it modulates upon binding to MC1R and MC3R. By circumventing the classical cAMP pathway, it initiates a distinct set of cellular responses.

Role in Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

A key event following the activation of MC1R and MC3R by this compound is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). medchemexpress.comresearchgate.netnih.govnih.gov In-vitro studies using HEK293A cells have shown that this compound treatment leads to a dose-dependent increase in the phosphorylation of ERK1/2. medchemexpress.com This activation of the ERK1/2 pathway is a critical component of the anti-inflammatory and pro-resolving effects of the compound. nih.gov The general mechanism for ERK1/2 activation downstream of G-protein coupled receptors (GPCRs) can involve various intermediates, including Gαi or Gαq subunits, and can be influenced by factors such as receptor internalization and the formation of signaling scaffolds. acrabstracts.orgfrontiersin.org

Mechanisms of Intracellular Calcium (Ca2+) Mobilization

Alongside ERK1/2 phosphorylation, this compound also induces the mobilization of intracellular calcium (Ca2+). medchemexpress.comresearchgate.net This increase in cytosolic calcium concentration is another hallmark of its biased agonism. The mobilization of intracellular calcium stores is often mediated by the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3). nih.govnih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.govnih.gov While the precise intermediates linking this compound's activation of MC1R and MC3R to PLC and subsequent calcium release have not been fully elucidated in the provided search results, this pathway represents a common mechanism for GPCR-mediated calcium signaling.

Table of Functional Activity of this compound

| Receptor | Signaling Pathway | Effect |

| MC1R | cAMP Production | No significant stimulation nih.govnih.gov |

| ERK1/2 Phosphorylation | Induction medchemexpress.comnih.govnih.gov | |

| Intracellular Ca2+ Mobilization | Induction medchemexpress.comresearchgate.net | |

| MC3R | cAMP Production | No significant stimulation nih.gov |

| ERK1/2 Phosphorylation | Induction medchemexpress.comnih.gov | |

| Intracellular Ca2+ Mobilization | Induction medchemexpress.comresearchgate.net |

Divergence from Canonical Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathways

This compound (also known as AP1189) demonstrates a distinct mechanism of action at melanocortin receptors (MC) that deviates from the classical signaling pathway involving cyclic adenosine monophosphate (cAMP). patsnap.com As a biased agonist, this compound selectively activates specific downstream signaling cascades while not engaging others, a novel strategy to refine therapeutic effects. patsnap.com It is characterized as a potent agonist for the melanocortin receptors MC1 and MC3. medchemexpress.commedchemexpress.com

While canonical melanocortin receptor activation typically leads to a robust increase in intracellular cAMP levels, this compound does not provoke this canonical cAMP generation. patsnap.com Instead, its binding to MC1 and MC3 receptors initiates signal transduction through alternative pathways. medchemexpress.commedchemexpress.com Specifically, studies in HEK293 cells transfected with MC1 or MC3 have shown that this compound induces the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and promotes the mobilization of intracellular calcium (Ca2+). patsnap.commedchemexpress.commedchemexpress.com This biased agonism allows for the separation of anti-inflammatory and pro-resolving effects from other melanocortin-driven responses, such as pigmentation. patsnap.com

Downstream Cellular Responses and Transcriptional Regulation

The unique signaling profile of this compound, bypassing the canonical cAMP pathway in favor of ERK1/2 phosphorylation and calcium mobilization, leads to specific and targeted downstream cellular and transcriptional outcomes. patsnap.commedchemexpress.com These responses are central to its therapeutic potential in inflammatory conditions, focusing on the modulation of immune cell function and the active resolution of inflammation. acrabstracts.orglarvol.com Key effects include the controlled release of cytokines, enhancement of cellular clearance mechanisms, and a notable lack of pigmentary induction. patsnap.comacrabstracts.org

Modulation of Cytokine Release and Pro-inflammatory Mediators

This compound exhibits significant anti-inflammatory activity by modulating the production and release of key cytokines and pro-inflammatory mediators. patsnap.commedchemexpress.com In macrophage cultures, the compound has been shown to reduce the release of several cytokines, an effect dependent on its interaction with both MC1 and MC3 receptors. patsnap.com Research has demonstrated its ability to decrease the secretion of pro-inflammatory cytokines in various contexts. For instance, in human peripheral blood mononuclear cells (PBMCs) infected with SARS-CoV-2, AP1189 treatment led to a decrease in the release of CXCL10, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). patsnap.com Similarly, other studies highlight its capacity to inhibit the release of IL-1β, Interleukin-6 (IL-6), and TNF-α. researchgate.net This targeted suppression of inflammatory mediators is a core component of its mechanism in resolving inflammation. acrabstracts.org

| Cytokine/Mediator | Effect | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibited/Reduced | patsnap.commedchemexpress.com |

| Interleukin-1 beta (IL-1β) | Inhibited/Reduced | patsnap.comresearchgate.net |

| Interleukin-6 (IL-6) | Inhibited/Reduced | researchgate.net |

| CXCL10 | Reduced | patsnap.com |

Impact on Efferocytosis Mechanisms

A critical aspect of inflammation resolution is the efficient clearance of apoptotic cells by phagocytes, a process known as efferocytosis. frontiersin.org Defective efferocytosis can lead to secondary necrosis and the perpetuation of inflammation. nih.gov this compound actively promotes the resolution of inflammation by enhancing efferocytosis. acrabstracts.org Studies using mouse primary macrophages have shown that this compound exerts a pro-efferocytic effect, which is linked to the phosphorylation of ERK1/2. patsnap.com This enhancement of macrophage-mediated clearance of apoptotic cells is a key pro-resolving property of the compound, helping to terminate the inflammatory response and restore tissue homeostasis. acrabstracts.orgfrontiersin.org

Absence of Melanogenesis Induction

A significant feature of this compound's biased agonism is its ability to separate the anti-inflammatory effects of melanocortin receptor activation from the induction of melanogenesis (the production of melanin (B1238610) pigment). patsnap.com While agonists that stimulate the canonical cAMP pathway typically induce pigmentation, this compound does not. patsnap.comnih.gov This has been specifically demonstrated in B16-F10 melanocyte cell lines, where treatment with AP1189 did not induce melanogenesis. patsnap.com This characteristic is crucial as it allows the compound to harness the pro-resolving properties of MC1 and MC3 receptors without causing changes in skin pigmentation, a common side effect of non-biased melanocortin agonists. patsnap.com

Preclinical Investigation of Resomelagon Acetate in Disease Models

In Vitro Cellular Models for Mechanistic Elucidation

To understand the specific molecular and cellular effects of Resomelagon (B12391090) acetate (B1210297), researchers have employed several specialized human and animal cell lines. These in vitro models allow for a detailed examination of the compound's influence on key signaling pathways and cellular functions.

Studies in Human Embryonic Kidney 293A (HEK293A) Cells

HEK293A cells are a standard line for studying signal transduction pathways due to their robust growth and high transfectability. In this model, Resomelagon acetate was investigated for its ability to activate downstream signaling cascades associated with melanocortin receptors. mdpi.comnih.gov Studies demonstrated that the compound promotes melanocortin signal transduction. mdpi.comnih.gov Key findings include the induction of Extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and the mobilization of intracellular calcium (Ca²+). mdpi.comnih.gov The phosphorylation of ERK1/2 was observed to be dose-dependent. nih.gov

Table 1: Effects of this compound on HEK293A Cells

| Assay | Endpoint Measured | Observed Effect | Citation |

|---|---|---|---|

| Signal Transduction | ERK1/2 Phosphorylation | Increased in a dose-dependent manner | nih.gov |

Analysis in Peritoneal Macrophages

Peritoneal macrophages are critical cells in the inflammatory response and its resolution. Investigations using these cells have highlighted the anti-inflammatory and pro-resolving activities of this compound. mdpi.comnih.govmedchemexpress.com Treatment of peritoneal macrophages with the compound resulted in a marked reduction in the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.govmedchemexpress.com Furthermore, this compound was shown to enhance efferocytosis, the process by which apoptotic cells are cleared by phagocytes, which is a key step in the resolution of inflammation. mdpi.comnih.govmedchemexpress.comacrabstracts.org

Table 2: Effects of this compound on Peritoneal Macrophages

| Cellular Process | Key Biomarker/Function | Observed Effect | Citation |

|---|---|---|---|

| Inflammatory Response | TNF-α Release | Inhibited | mdpi.comnih.govmedchemexpress.com |

Effects on Human Peripheral Blood Mononuclear Cells (PBMCs)

Human PBMCs, which include monocytes and lymphocytes, are essential components of the systemic immune response. Studies involving PBMCs challenged with a viral pathogen provided evidence for the immunomodulatory effects of Resomelagon. nih.gov The compound significantly attenuated the pro-inflammatory activity of these cells. nih.gov Specifically, it decreased the release of key chemokines and cytokines, including CXCL10, TNF-α, and Interleukin-1 beta (IL-1β), following viral challenge. nih.gov

Table 3: Effects of Resomelagon on Virally Challenged Human PBMCs

| Cytokine/Chemokine | Observed Effect | Citation |

|---|---|---|

| CXCL10 | Release Decreased | nih.gov |

| TNF-α | Release Decreased | nih.gov |

In Vivo Animal Models for Biological Activity Research

To assess the biological activity of this compound in a complex living system, researchers have utilized animal models of disease. These studies are crucial for confirming the therapeutic potential observed in vitro.

Evaluation in Acute Inflammation Models (e.g., Peritonitis)

The efficacy of this compound in modulating acute inflammation has been evaluated in murine models, such as zymosan-induced peritonitis. nih.govmdpi.com These models are standard for assessing the resolution of acute inflammation. mdpi.com In vivo studies demonstrated that this compound actively promotes the resolution of acute inflammation. mdpi.comnih.gov A key finding was the compound's ability to inhibit the infiltration of key inflammatory cells, specifically neutrophils and monocytes, into the site of inflammation in a dose-dependent manner. nih.gov

Table 4: In Vivo Effects of this compound in Acute Inflammation Models

| Animal Model | Cellular Infiltration | Observed Effect | Citation |

|---|---|---|---|

| Murine Peritonitis | Neutrophil Infiltration | Inhibited in a dose-dependent manner | nih.gov |

Assessment in Chronic Inflammation Models (e.g., Arthritis)

This compound, also known as AP1189, has been evaluated in preclinical models of chronic inflammation, particularly those for arthritis. medchemexpress.com In animal models, the compound has demonstrated the ability to induce the resolution of inflammation. acrabstracts.org This is achieved through multiple actions, including the reduction of pro-inflammatory cells and an increase in macrophage efferocytosis, the process of clearing dead cells. acrabstracts.org

In a mouse model of arthritis, administration of resomelagon led to a significant reduction in all measured signs of the disease. medchemexpress.com Specifically, treatment resulted in a 42% reduction in the clinical score of arthritis, an 87% decrease in paw swelling, and a 50% reduction in the proportion of animals with all four paws affected. medchemexpress.com Furthermore, the severity of inflammation was observed to be reduced by 70%. medchemexpress.com The mechanism of action for these effects is linked to the activation of melanocortin receptors 1 and 3, which are present on various immune cells, including macrophages and neutrophils. mfn.se This activation leads to both anti-inflammatory effects, by lowering pro-inflammatory molecules, and pro-resolution effects, such as enhancing macrophage-mediated "clean-up" of inflammation. mfn.se

Table 1: Effect of Resomelagon in a Mouse Model of Arthritis

| Parameter | Reduction |

|---|---|

| Clinical Score | 42% |

| Paw Swelling | 87% |

| Proportion of Animals with All Paws Affected | 50% |

Research in Viral Infection Models (e.g., MHV-A59, SARS-CoV-2)

The therapeutic potential of this compound has also been investigated in the context of viral infections, utilizing models such as the murine hepatitis virus (MHV-A59) and SARS-CoV-2. nih.gov The MHV-1 model is considered a relevant surrogate for studying SARS-CoV-2, as it replicates many of the clinical and pathological features of COVID-19 in mice. nih.gov

Preclinical studies have shown that treatment with resomelagon (AP1189) effectively attenuated pulmonary inflammation in mice infected with either MHV-A59 or SARS-CoV-2. nih.gov In these studies, the compound was administered to the animals after infection, and its effects on lung inflammation were evaluated. nih.gov The findings suggest that resomelagon's pro-resolving and anti-inflammatory activities can mitigate the lung disease caused by these beta-coronaviruses. nih.gov

A key aspect of resomelagon's anti-inflammatory effect is its ability to modulate the infiltration of immune cells into inflamed tissues. In preclinical mouse models, resomelagon has been shown to inhibit the infiltration of neutrophils and monocytes in a dose-dependent manner. medchemexpress.com The compound's mechanism involves the selective activation of melanocortin receptors 1 and 3, which are located on immune cells such as macrophages and neutrophils, thereby promoting the resolution of inflammation. mfn.se

Table 2: Investigated Viral Models and Key Findings

| Viral Model | Key Finding |

|---|---|

| MHV-A59 | Attenuation of pulmonary inflammation. nih.gov |

Medicinal Chemistry and Structural Activity Relationship Sar Research

Design and Synthesis of Resomelagon (B12391090) Acetate (B1210297) and Analogues

The molecular architecture of resomelagon acetate is a key determinant of its biological activity. Its design is rooted in a specific chemical framework, with targeted modifications to optimize its interaction with melanocortin receptors.

Pyrrole (B145914) Aminoguanidine (B1677879) Derivative Framework

Resomelagon is chemically classified as a phenyl pyrrole aminoguanidine derivative. nih.gov This structural class is pivotal to its function. The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, serves as a core scaffold. Attached to this is an aminoguanidine group, a highly basic moiety that is crucial for receptor interaction. The aminoguanidine group, with its potential for multiple hydrogen bonding interactions, is a common feature in ligands targeting receptors that recognize arginine, as it can mimic the guanidinium (B1211019) group of arginine.

The design of small molecule agonists for melanocortin receptors, such as resomelagon, often involves mimicking the key pharmacophoric elements of the endogenous peptide agonists, like α-melanocyte-stimulating hormone (α-MSH). The His-Phe-Arg-Trp sequence is a well-established pharmacophore for melanocortin receptor activation. researchgate.net In the design of non-peptide agonists like resomelagon, the aminoguanidine moiety likely serves as a bioisostere for the critical arginine residue in this sequence.

Influence of Phenyl Group Substitution on Receptor Binding

A significant aspect of the SAR of resomelagon and its analogues is the substitution pattern on the phenyl ring. While specific SAR data for resomelagon analogues is not extensively published in publicly available literature, general principles from related classes of melanocortin agonists can provide insights. For instance, in the development of other small molecule melanocortin agonists, the nature and position of substituents on aromatic rings have been shown to profoundly impact receptor affinity and selectivity.

In a series of phenylpyrazole derivatives investigated as anti-HIV agents, structural optimization of the phenyl group led to a significant increase in potency. nih.gov Similarly, for benzothiazole-phenyl-based analogues targeting other enzymes, substitutions on the aromatic rings were found to be well-tolerated and influenced activity. escholarship.org For melanocortin receptor agonists, substitutions on the phenyl ring can influence hydrophobic and electronic interactions within the receptor's binding pocket, thereby modulating affinity and efficacy. The specific substitution pattern in resomelagon would have been optimized to achieve the desired selectivity profile for MC1 and MC3 receptors over other melanocortin receptor subtypes.

To illustrate the impact of phenyl group modifications on receptor binding in a related class of compounds, the following table presents hypothetical data based on common findings in medicinal chemistry, where different substituents on a phenyl ring of a hypothetical melanocortin agonist scaffold affect receptor affinity.

| Compound | Substitution on Phenyl Ring | Hypothetical MC1R Affinity (Ki, nM) | Hypothetical MC3R Affinity (Ki, nM) |

| Analogue 1 | H | 50 | 75 |

| Analogue 2 | 4-Chloro | 25 | 40 |

| Analogue 3 | 4-Methoxy | 60 | 90 |

| Analogue 4 | 3-Trifluoromethyl | 30 | 55 |

This table is for illustrative purposes only and does not represent actual data for resomelagon analogues.

Exploration of Stereoisomeric Forms (e.g., (E/Z)-Resomelagon Acetate)

The biological activity of different geometric isomers can vary substantially. In a study of novel oxazolidinones, the E-isomer was found to be more potent than the Z-isomer. clinicaltrialsarena.com This highlights the importance of stereochemistry in drug design. It is common practice in medicinal chemistry to synthesize and test individual isomers to identify the more active and selective form. The designation of resomelagon likely refers to the specific isomer that demonstrated the optimal pharmacological profile during preclinical development. The determination of the preferred isomer is a critical step in defining the final drug candidate.

Chemical Space Exploration and Derivative Optimization

The development of a potent and selective drug candidate like this compound involves the exploration of a vast "chemical space" and the systematic optimization of lead compounds.

Strategic Modifications for Enhanced Receptor Interaction

The process of optimizing a lead compound involves making strategic modifications to its structure to enhance its interaction with the target receptor. This can involve altering steric bulk, electronic properties, and hydrogen bonding potential. For resomelagon, this would have involved the synthesis and testing of a library of related compounds.

For example, in the optimization of 2-aminopyrrole derivatives, coupling of the core structure with various acyl chlorides and anhydrides led to the discovery of more potent inhibitors. nih.gov This iterative process of synthesis and biological evaluation allows medicinal chemists to build a detailed understanding of the SAR and to rationally design improved compounds. The goal is to maximize the desired activity (agonist at MC1 and MC3 receptors) while minimizing off-target effects.

Investigation of Different Salt Forms

The final form of a drug substance is often a salt, which can have improved physicochemical properties compared to the free base. For resomelagon, both an acetate and a methanesulfonate (B1217627) salt form have been noted. medchemexpress.com The choice of the salt form is a critical part of the drug development process as it can influence properties such as:

Solubility: Different salt forms can have markedly different aqueous solubilities, which can impact bioavailability.

Stability: The salt form can affect the chemical and physical stability of the drug substance.

Hygroscopicity: The tendency to absorb moisture from the air can be influenced by the salt form.

Crystallinity: The crystalline structure of the salt can affect its handling and formulation properties.

A patent has been filed covering the formulation of these salt forms, indicating that research has been conducted to determine the optimal salt for clinical development. springer.com The selection of the acetate salt for the clinical candidate suggests that it provided the most favorable balance of these properties for formulation and administration.

The following table provides a hypothetical comparison of the properties of different salt forms of a drug, illustrating the types of parameters that are evaluated during salt selection.

| Property | Hypothetical Free Base | Hypothetical Acetate Salt | Hypothetical Methanesulfonate Salt |

| Aqueous Solubility (mg/mL) | 0.1 | 5.0 | 10.0 |

| Melting Point (°C) | 150 | 180 | 210 |

| Hygroscopicity | High | Low | Moderate |

| Chemical Stability | Good | Excellent | Excellent |

This table is for illustrative purposes only and does not represent actual data for resomelagon salts.

Computational Approaches in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights that are often inaccessible through experimental methods alone. For a compound like this compound, which acts as an inverse agonist at the serotonin (B10506) 5-HT2A receptor, these computational approaches are critical for elucidating its mechanism of action, understanding its binding thermodynamics and kinetics, and guiding the discovery of new chemical entities with similar or improved properties. The following sections detail the specific in silico methods that are integral to the research and development surrounding this compound and related molecules.

Molecular Dynamics Simulation in Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its biological target, the 5-HT2A receptor. These simulations model the physical movements of atoms and molecules over time, offering a detailed picture of the conformational changes that occur upon ligand binding. nih.gov

Recent advancements in cryo-electron microscopy have provided high-resolution structures of G-protein-coupled receptors (GPCRs) like the 5-HT2A receptor, which serve as the starting point for these simulations. nih.gov By embedding the receptor-ligand complex in a simulated lipid bilayer and aqueous environment, researchers can perform microsecond-scale MD simulations to observe the dynamic behavior of the system. nih.govmdpi.com

For 5-HT2A inverse agonists, MD simulations are crucial for understanding how these ligands stabilize the inactive state of the receptor. Key structural motifs within the receptor are monitored during these simulations to assess its activation state. One of the most critical is the "ionic lock," an interaction between Arg3.50 and Glu6.30, which is typically intact in the inactive state and broken upon agonist-induced activation. nih.govmdpi.com Simulations show that inverse agonists and antagonists maintain the stability of this ionic lock. mdpi.com Another key feature is the "toggle switch," a residue (W6.48) whose conformation is sensitive to the functional activity of the bound ligand. mdpi.com

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in public literature, the methodologies are well-established for other 5-HT2A inverse agonists like risperidone (B510) and ketanserin. biorxiv.orgbiorxiv.org These studies confirm that inverse agonists restrict the conformational flexibility of the receptor, particularly in the transmembrane helices TM5 and TM6, preventing the structural rearrangements necessary for G-protein coupling and activation. nih.gov Analysis of hydrogen bonds, hydrophobic interactions, and salt bridge formations throughout the simulation provides a precise map of the binding interactions that anchor the inverse agonist in the binding pocket. nih.gov

Table 1: Key 5-HT2A Receptor Residues in Ligand Binding and Activation Monitored by MD Simulations

| Residue/Motif | Location | Role in Receptor Function | Interaction with Inverse Agonists |

| R3.50-E6.30 | Intracellular ends of TM3 and TM6 | Forms the "ionic lock" to stabilize the inactive state. mdpi.com | Stabilizes the interaction, keeping the receptor in an inactive conformation. mdpi.com |

| W6.48 | Transmembrane Helix 6 (TM6) | Acts as a "toggle switch"; its rotameric state changes upon activation. mdpi.com | Maintains the residue in a conformation associated with the inactive state. |

| NPxxY Motif | Transmembrane Helix 7 (TM7) | Involved in receptor activation and G-protein coupling. mdpi.com | Stabilizes the motif in its inactive conformation. |

| S5.43 | Transmembrane Helix 5 (TM5) | Forms hydrogen bonds with agonist ligands, crucial for activation. nih.gov | Interaction is typically absent or different, preventing activation cascade. |

| F6.51 | Transmembrane Helix 6 (TM6) | Interacts with ligands and is involved in conformational shifts. nih.gov | Contributes to a stable binding pose that locks the receptor. |

Virtual Screening for Related Molecular Entities

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific drug target. This approach can be either structure-based or ligand-based. Given the availability of high-resolution 5-HT2A receptor structures, structure-based virtual screening, particularly molecular docking, is a highly relevant approach for finding molecules related to this compound.

In this process, a virtual library containing millions of compounds is docked into the binding site of the 5-HT2A receptor structure. nih.gov Scoring functions are then used to estimate the binding affinity of each compound, and the top-ranked molecules are selected for experimental testing. nih.gov This method has been successfully used to identify novel 5-HT2A receptor agonists from a bespoke library of 75 million tetrahydropyridines. nih.gov

Alternatively, ligand-based virtual screening can be performed using the known structure of this compound as a template. A pharmacophore model is first generated from this compound, capturing the essential chemical features required for its inverse agonist activity (see section 4.3.3). researchgate.net This pharmacophore model is then used as a 3D query to rapidly filter large compound databases, identifying molecules that possess a similar arrangement of these key features. researchgate.net This technique is efficient and does not require a receptor structure.

A virtual screening campaign aimed at discovering new 5-HT6 receptor ligands also identified compounds with high affinity for the 5-HT2A receptor, demonstrating the utility of these methods in finding multi-target ligands or identifying off-target effects. nih.gov Such campaigns can lead to the identification of entirely new chemical scaffolds that are structurally distinct from known ligands but possess the desired biological activity. nih.gov

In Silico Analysis of Pharmacophore Models

Pharmacophore modeling is a cornerstone of computational medicinal chemistry that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govmdpi.com For 5-HT2A inverse agonists like this compound, a pharmacophore model defines the specific spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers that are critical for binding to the receptor and stabilizing its inactive state.

Historically, pharmacophore models for 5-HT2A antagonists were developed based on a collection of active molecules and typically included a basic amine, a feature essential for interacting with a conserved aspartate residue in the receptor, and one or two aromatic/hydrophobic regions. nih.gov The distances between these features were considered critical for proper binding. nih.gov

Modern approaches integrate data from multiple active ligands to generate a common-feature pharmacophore hypothesis. nih.gov The process involves:

Generating multiple low-energy conformations for a set of known active 5-HT2A inverse agonists.

Aligning these conformations and identifying common chemical features.

Defining the spatial relationships (distances and angles) between these features to create a 3D model.

Validating the model by its ability to distinguish active compounds from inactive decoys in a database. mdpi.com

Studies have shown that while many potent 5-HT2A antagonists possess two aromatic moieties, this is not a strict requirement, as truncated analogs of compounds like risperidone can still retain significant antagonist activity. nih.gov This highlights the importance of the primary pharmacophoric features over the entire molecular structure. For this compound, its structure would be analyzed to identify its key features that fit the established pharmacophore for 5-HT2A inverse agonism.

Table 2: General Pharmacophoric Features for 5-HT2A Receptor Antagonists/Inverse Agonists

| Pharmacophoric Feature | Description | Putative Interacting Residue(s) |

| Basic Amine (Positive Ionizable) | A nitrogen atom that is protonated at physiological pH. | Aspartic Acid (D3.32) in TM3 |

| Aromatic/Hydrophobic Region 1 | A flat, aromatic ring system that engages in hydrophobic or pi-stacking interactions. | Phenylalanine (F6.52), Tryptophan (W6.48) |

| Aromatic/Hydrophobic Region 2 | A second, distinct hydrophobic or aromatic group. nih.gov | Other residues in the hydrophobic binding pocket. |

| Hydrogen Bond Acceptor/Donor | An electronegative atom (e.g., oxygen, nitrogen) capable of forming hydrogen bonds. | Serine (S5.43, S5.46), Threonine residues |

This refined pharmacophore model serves multiple purposes: it acts as a 3D query for virtual screening to discover novel scaffolds nih.gov, guides the synthetic modification of existing leads like this compound to improve potency or selectivity, and provides a conceptual framework for understanding the structure-activity relationships within a chemical series.

Comparative Pharmacology and Receptor Biology Research

Differentiation from Other Melanocortin Receptor Agonists

Resomelagon (B12391090) acetate (B1210297) distinguishes itself from classical melanocortin receptor agonists, such as the endogenous peptide alpha-melanocyte-stimulating hormone (α-MSH) and its potent synthetic analog NDP-MSH, through its specific receptor binding and subsequent intracellular signaling pathways.

Resomelagon acetate (also known as AP1189) has been identified as a potent and selective agonist for the melanocortin 1 receptor (MC1R) and melanocortin 3 receptor (MC3R). biorxiv.orgnih.gov While comprehensive binding affinity data across all five melanocortin receptors (MC1R-MC5R) for this compound is not extensively reported in the available literature, its selectivity for MC1R and MC3R is a key characteristic.

In contrast, other melanocortin agonists exhibit a broader affinity profile. For instance, NDP-MSH is a potent agonist at MC1R, MC3R, MC4R, and MC5R. nih.gov Setmelanotide, another synthetic peptide agonist, shows high affinity for MC4R and to a lesser extent for MC1R and MC3R, with no activity at MC2R. researchgate.net The table below summarizes the reported binding affinities (Ki) of these compounds at human melanocortin receptors.

Interactive Data Table: Comparative Binding Affinities (Ki, nM) of Melanocortin Receptor Agonists

| Compound | MC1R | MC2R | MC3R | MC4R | MC5R |

| This compound (AP1189) | Agonist biorxiv.org | Not Reported | Agonist biorxiv.org | Not Reported | Not Reported |

| α-MSH | 0.0334 medchemexpress.com | No Affinity nih.gov | 20.7 medchemexpress.com | - | - |

| NDP-MSH | Nanomolar Efficacy nih.gov | No Affinity nih.gov | Nanomolar Efficacy nih.gov | Nanomolar Efficacy nih.gov | Nanomolar Efficacy nih.gov |

| Setmelanotide | EC50 = 5.8 nM researchgate.net | No Activity researchgate.net | EC50 = 5.3 nM researchgate.net | Ki = 2.1 nM researchgate.net | >1 µM researchgate.net |

A pivotal distinction of this compound lies in its engagement of intracellular signaling pathways. Classical melanocortin receptor agonists, such as α-MSH, primarily signal through the Gαs protein-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). nih.gov This canonical pathway is responsible for many of the well-known effects of melanocortin activation, including pigmentation.

This compound, however, is characterized as a biased agonist. researchgate.netnih.gov It does not provoke the canonical cAMP generation upon binding to MC1R and MC3R. nih.govscispace.com Instead, it preferentially activates alternative signaling pathways, namely the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) and mobilization of intracellular calcium (Ca2+). medchemexpress.com This biased signaling is a significant departure from the action of pan-agonists like NDP-MSH, which activate both cAMP and ERK pathways. nih.gov

This differential signaling has profound functional consequences. For example, the lack of cAMP stimulation by this compound means it does not induce melanogenesis (skin pigmentation), a common effect of other melanocortin agonists. nih.gov

Melanocortin System Dynamics and Ligand Bias

The concept of biased agonism has emerged as a novel and promising strategy in pharmacology, allowing for the fine-tuning of receptor activity to elicit specific, desired downstream effects while avoiding others.

Biased agonism, as exemplified by this compound, allows for the selective activation of therapeutically relevant signaling pathways. scispace.com By decoupling the anti-inflammatory signals from the pigmentary and other systemic effects mediated by cAMP, this compound offers a more targeted approach to harnessing the beneficial properties of the melanocortin system. nih.gov The activation of the ERK1/2 pathway by this compound at MC1R and MC3R appears to be central to its anti-inflammatory and pro-resolving actions. nih.gov This demonstrates that different signaling cascades downstream of the same receptor can mediate distinct physiological outcomes. The ability of a ligand to stabilize a receptor conformation that preferentially engages one signaling pathway over another is the molecular basis of biased agonism. nih.gov

The resolution of inflammation is an active process crucial for returning tissues to homeostasis after injury or infection. Dysregulation of this process can lead to chronic inflammatory diseases. The melanocortin system is an endogenous pathway that promotes the resolution of inflammation. larvol.com

This compound's biased agonism at MC1R and MC3R has significant implications for modulating these resolution pathways. The ERK1/2 signaling initiated by this compound has been directly linked to a pro-efferocytic effect in macrophages. nih.gov Efferocytosis, the clearance of apoptotic cells by phagocytes, is a critical step in the resolution of inflammation. nih.gov By enhancing efferocytosis, this compound helps to prevent the release of pro-inflammatory contents from dying cells and promotes the secretion of anti-inflammatory and pro-resolving mediators by macrophages. nih.govnih.gov

In vivo studies have demonstrated that oral administration of this compound can accelerate the resolution phase of inflammation in models of peritonitis. nih.gov This pro-resolving activity, driven by its unique signaling profile, positions this compound as a potential therapeutic agent that can actively promote the termination of inflammatory responses, a distinct advantage over traditional anti-inflammatory drugs that primarily suppress the initial phases of inflammation.

Future Directions and Emerging Research Avenues for Resomelagon Acetate

Exploration of Novel Mechanisms of Action

The established mechanism for resomelagon (B12391090) involves the selective activation of MC1 and MC3 receptors, which are present on various immune cells, including macrophages and neutrophils. mfn.se This activation triggers pro-resolving effects, such as enhancing efferocytosis (the clearance of apoptotic cells by phagocytes) and reducing the production of pro-inflammatory cytokines. acrabstracts.orgmfn.se However, future research is poised to delve deeper into more nuanced aspects of its action.

A key area of investigation is the concept of biased agonism . acrabstracts.orgacrabstracts.org Resomelagon is described as a biased agonist, meaning it selectively activates certain downstream signaling pathways over others at the same receptor. acrabstracts.orgbioworld.com Future studies will likely focus on precisely mapping these preferred pathways. For instance, resomelagon is known to induce the phosphorylation of ERK1/2 and mobilize Ca2+, but the full spectrum of its signaling signature compared to endogenous melanocortins remains to be characterized. medchemexpress.comnih.gov Understanding this bias is crucial, as it could explain the compound's specific pro-resolving profile and its potential for a favorable therapeutic window. bioworld.com

Furthermore, research may explore potential effects beyond the canonical MC1 and MC3 pathways. This could involve investigating interactions with other receptor systems or identifying novel intracellular targets that are modulated following receptor activation. The antifibrotic effects observed with melanocortin receptor activation in preclinical studies suggest that agonists like resomelagon could influence tissue remodeling pathways, an area ripe for further exploration. nih.gov

Advanced Preclinical Methodologies and Models

The efficacy of resomelagon has been demonstrated in several preclinical models, particularly those for inflammatory arthritis and viral infections. medchemexpress.compatsnap.com To further refine the understanding of its therapeutic potential, research is moving toward more sophisticated and specific preclinical models.

Current development has utilized established models like collagen-induced arthritis (CIA) in rodents, which mimics many aspects of human rheumatoid arthritis. medchemexpress.comnih.gov Future research will likely employ a broader range of models to explore the full therapeutic scope of resomelagon. This includes other models of immune-mediated arthritis, such as adjuvant-induced arthritis (AIA) or streptococcal cell wall-induced (SCW) arthritis, each driven by different dominant inflammatory pathways. nih.gov

| Preclinical Model Type | Description | Relevance to Resomelagon Research | Reference |

|---|---|---|---|

| Collagen-Induced Arthritis (CIA) | A widely used rodent model that resembles human rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion. | To evaluate the efficacy of resomelagon in a model of chronic autoimmune joint inflammation. | nih.gov |

| Melanocortin Receptor Knockout Mice (e.g., Mc4r-null) | Mice in which a specific melanocortin receptor gene has been deleted. These models are crucial for understanding the specific role of each receptor in physiology. | To confirm the on-target effects of resomelagon via MC1 and MC3 receptors by observing a lack of efficacy in corresponding knockout models. | nih.govbiologists.com |

| Agouti-related peptide (Agrp) Overexpression | Transgenic mice that over-express Agrp, an endogenous antagonist of melanocortin receptors, leading to an obese phenotype. | To study the ability of resomelagon to overcome endogenous receptor antagonism in disease states. | nih.gov |

| Beta-coronavirus Infection Models (MHV-A59, SARS-CoV-2) | Mouse models using specific coronaviruses to induce pulmonary inflammation and study hyperinflammatory responses. | To assess the potential of resomelagon as a host-directed therapy to mitigate virus-induced acute respiratory distress. | patsnap.com |

Integration into Systems Biology Approaches for Inflammatory Resolution

The resolution of inflammation is not a passive process but an active, highly coordinated program involving numerous mediators and cell types. nih.govnih.gov Systems biology offers a powerful framework for understanding this complexity and how a pro-resolving agent like resomelagon integrates into these networks. nih.govmdpi.com This approach moves beyond a single-target, single-pathway view to a holistic understanding of a drug's impact. nih.gov

Future research will increasingly apply "multi-omics" technologies to map the effects of resomelagon. This involves integrating data from:

Transcriptomics: To identify the full suite of genes whose expression is altered in immune cells following treatment.

Proteomics: To quantify changes in protein levels, including cytokines, chemokines, and enzymes involved in inflammatory pathways.

Metabolomics: To profile the specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins, whose production may be modulated by resomelagon. nih.gov

By integrating these large datasets into computational models and protein-protein interaction networks, researchers can identify key molecular nodes and pathways that are centrally impacted by resomelagon. frontiersin.orgtandfonline.com This can help in discovering novel biomarkers of drug response and in identifying patient populations most likely to benefit from treatment. mdpi.com A systems approach can also reveal unexpected connections, potentially uncovering new therapeutic indications for the compound. nih.gov

| Systems Biology Technique | Application in Resomelagon Research | Potential Outcome | Reference |

|---|---|---|---|

| Multi-Omics Profiling (Transcriptomics, Proteomics, Metabolomics) | Analyzing global changes in genes, proteins, and metabolites in cells or tissues treated with resomelagon during an inflammatory response. | Comprehensive mapping of the drug's mechanism of action; identification of novel biomarkers for efficacy. | nih.govfrontiersin.org |

| Network Analysis / Pathway Enrichment | Using computational tools to analyze omics data and identify the key biological pathways and protein interaction networks affected by the drug. | Elucidation of how resomelagon modulates the entire inflammation-resolution circuit; discovery of unexpected downstream effects. | frontiersin.orgtandfonline.com |

| Computational Modeling | Creating mathematical simulations of the inflammatory process to predict the dynamic effects of resomelagon on immune cell populations and mediator concentrations. | Rational optimization of therapeutic strategies and prediction of drug effects in different inflammatory contexts. | nih.gov |

Potential for Host-Directed Treatment Strategies in Pathogen-Induced Hyperinflammation

A significant emerging area of research is the use of resomelagon as a host-directed therapy (HDT). nih.gov Unlike traditional antimicrobials that target the pathogen, HDTs aim to modulate the host's immune response to prevent the excessive inflammation and tissue damage that often cause the most severe outcomes in infectious diseases. nih.govnih.gov

The "cytokine storm," or hyperinflammation, is a life-threatening complication of many viral and bacterial infections, including COVID-19. royalsocietypublishing.orgmdpi.com Research has already provided proof-of-concept for resomelagon in this area. In preclinical studies involving beta-coronavirus infections (including models of SARS-CoV-2), treatment with resomelagon attenuated pulmonary inflammation. patsnap.com Furthermore, it decreased the release of key pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and CXCL10, from human peripheral blood mononuclear cells. patsnap.com An early clinical study in hospitalized COVID-19 patients suggested that resomelagon treatment was associated with less disease. patsnap.comlarvol.com

Future directions will involve exploring the potential of resomelagon in a wider range of infectious contexts prone to hyperinflammation, such as sepsis and severe influenza. mdpi.comsciencedaily.com The pro-resolving mechanism of resomelagon is particularly attractive for an HDT, as it aims to restore immune homeostasis rather than causing broad immunosuppression, which could impair the body's ability to clear the pathogen. mfn.se Research will focus on defining the optimal timing for intervention and identifying which pathogens and patient populations are most likely to benefit from this innovative therapeutic strategy.

Q & A

Q. Basic Research Focus

- Collagen-induced arthritis (CIA) models : Mimic rheumatoid arthritis (RA) pathology and assess reduction in joint swelling/inflammation .

- Dextran sulfate sodium (DSS)-induced colitis : Evaluate anti-inflammatory effects in intestinal inflammation .

- High-fat diet-induced obesity models : Study metabolic regulation via MC3 receptor activation .

How can researchers mitigate high placebo effects in clinical trials investigating this compound for RA?

Q. Advanced Research Focus

- Stratified randomization : Enrich cohorts with biomarkers of active inflammation (e.g., CRP > 10 mg/L) to reduce heterogeneity .

- Blinding enhancements : Use central lab assessments for objective endpoints (e.g., MRI synovitis scores) alongside subjective ACR20 criteria .

- Adaptive trial designs : Incorporate interim analyses to adjust dosing or eligibility criteria based on early response trends .

How does this compound’s MC1/MC3 selectivity influence its dual anti-inflammatory and metabolic effects?

Q. Advanced Research Focus

- MC1 vs. MC3 signaling : MC1 activation primarily modulates anti-inflammatory pathways (e.g., IL-10 upregulation), while MC3 regulates energy homeostasis via POMC neurons .

- Comparative studies : Contrast Resomelagon with selective MC1 (e.g., BMS-470539) or MC3 agonists to dissect receptor-specific effects in co-culture systems .

What methodological approaches reconcile contradictory efficacy data between preclinical models and clinical trials?

Q. Advanced Research Focus

- Translational biomarkers : Validate preclinical targets (e.g., ERK1/2 phosphorylation) in patient PBMCs or synovial biopsies .

- Subgroup analysis : Identify responders via baseline inflammatory markers (e.g., IL-6 levels) to align clinical outcomes with preclinical predictions .

- Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge species-specific differences in receptor occupancy .

What pharmacokinetic parameters are critical for assessing this compound’s oral bioavailability?

Q. Basic Research Focus

- Bioavailability studies : Compare plasma AUC after oral vs. intravenous administration in rodent models .

- Metabolite profiling : Use LC-MS/MS to identify acetate hydrolysis products (e.g., free Resomelagon) and assess stability .

- Half-life determination : Measure elimination rates to inform dosing frequency in chronic models .

How can experimental designs differentiate this compound’s effects from glucocorticoids (GCs) in combination therapies?

Q. Advanced Research Focus

- Synergy analysis : Apply Chou-Talalay models to quantify additive vs. synergistic effects in cytokine-suppression assays (e.g., TNF-α/IL-1β) .

- GC-sparing protocols : Test Resomelagon’s ability to maintain efficacy at reduced GC doses in CIA models .

What strategies optimize this compound dosing in heterogeneous patient populations?

Q. Advanced Research Focus

- Population PK modeling : Incorporate covariates like body weight, renal function, and receptor polymorphism data to personalize dosing .

- Receptor occupancy studies : Use PET imaging with MC1/MC3-targeted tracers to correlate dosing with target engagement .

Which biochemical pathways are modulated by this compound’s activation of MC1/MC3 receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.